4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine
Overview
Description
4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H5ClN4. It is a derivative of imidazo[5,1-F][1,2,4]triazine, characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 5th position on the imidazo ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-methylimidazole with a suitable nitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be integral to the industrial process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused heterocycles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted imidazo[5,1-F][1,2,4]triazines, N-oxides, and various fused heterocyclic compounds .
Scientific Research Applications
4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly as inhibitors of enzymes like polo-like kinase 1, which are targets for cancer therapy.
Materials Science:
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylimidazole: A precursor in the synthesis of 4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1,2,4-Triazine Derivatives: Compounds with a similar triazine core but varying substituents that influence their chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-5-methylimidazo[5,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-5-6(7)8-2-10-11(5)3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQZKUDARXMPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246487 | |
Record name | 4-Chloro-5-methylimidazo[5,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865444-79-7 | |
Record name | 4-Chloro-5-methylimidazo[5,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865444-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methylimidazo[5,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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